7-Isopropoxyisoquinoline
Description
7-Isopropoxyisoquinoline (CAS 660398-05-0) is an isoquinoline derivative substituted with an isopropoxy group (-OCH(CH₃)₂) at the 7-position. Its molecular formula is C₁₂H₁₃NO, with a molecular weight of 187.16 g/mol . The compound’s structure (SMILES: CC(C)OC₁=CC₂=C(C=C₁)C=CN=C₂) highlights the isopropoxy moiety, which introduces steric bulk and electron-donating properties.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
7-propan-2-yloxyisoquinoline |
InChI |
InChI=1S/C12H13NO/c1-9(2)14-12-4-3-10-5-6-13-8-11(10)7-12/h3-9H,1-2H3 |
InChI Key |
IFYSEPKNNJHKGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropoxyisoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which is a cyclization reaction of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions . Another method is the Bischler-Napieralski reaction, where β-phenylethylamine derivatives are cyclized using phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.
Chemical Reactions Analysis
Reaction Optimization
Reaction Pathways
The synthesis involves a Cu(I)-mediated cyclization followed by cleavage steps:
-
Intermediate Formation : The oxime derivative undergoes intramolecular cyclization to form intermediate A .
-
N–O Bond Cleavage : For methyl-substituted oximes, cleavage releases formaldehyde (CH₂O), forming isoquinoline .
-
Protonation : Final protonation yields the product.
The isopropoxy group likely stabilizes intermediates through electron-donating effects but may introduce steric hindrance during cyclization .
Positional Effects
-
7-Isopropoxy Substituent : Enhances solubility and may influence reactivity in subsequent reactions (e.g., nucleophilic substitution at the isoquinoline nitrogen).
-
Electron-Donating vs. Withdrawing Groups : Electron-donating groups (e.g., isopropoxy) improve cyclization efficiency, while electron-withdrawing groups reduce yields .
Functional Group Transformations
-
Nucleophilic Substitution : The isopropoxy group can undergo hydrolysis or substitution under acidic/basic conditions, depending on the reaction environment.
-
Ring Reactivity : The isoquinoline core may participate in electrophilic substitution or ring-opening reactions, influenced by the substituent at position 7.
Medicinal Chemistry
-
Anti-Cancer Activity : Isoquinoline derivatives with substituents like isopropoxy are explored for anti-proliferative effects, often showing selectivity against cancer cell lines .
-
Enzyme Inhibition : Derivatives exhibit activity against targets like tubulin, NF-κB, and phosphodiesterase-4 .
-
Metabolic Stability : The isopropoxy group may reduce glucuronidation metabolism compared to hydroxyl groups, enhancing bioavailability .
Structural Optimization Insights
| Substituent | Position | Effect |
|---|---|---|
| Isopropoxy | 7 | Enhances solubility |
| Ethoxy | 6 | Improves bioactivity |
| Propoxy | 6 | Reduces activity |
Reaction Challenges and Considerations
-
Steric Hindrance : Bulky substituents like isopropoxy at position 7 may limit further functionalization or hinder binding to biological targets .
-
Thermal Stability : High-temperature cyclization conditions (e.g., 80°C) may degrade sensitive substituents .
-
Regioselectivity : The position of the isopropoxy group (7 vs. 6) critically impacts reactivity and biological outcomes .
Scientific Research Applications
Medicinal Chemistry
Potential Pharmacological Activities:
The compound has been investigated for its role as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer properties. Research indicates that isoquinoline derivatives can exhibit significant antiproliferative effects against various cancer cell lines.
Case Study: Anticancer Activity
A study highlighted the structural optimization of isoquinoline derivatives, where compounds similar to 7-Isopropoxyisoquinoline showed promising activity against neuroendocrine prostate cancer cells (LASCPC-01) with an IC50 value of 0.47 μM. This suggests that modifications at the 7-position can enhance selectivity and potency against specific cancer types .
Enzyme Inhibition Studies
Mechanism of Action:
this compound has been utilized to study enzyme inhibition due to its structural similarity to biologically active molecules. It acts by binding to the active sites of enzymes, thereby blocking substrate access.
Table 1: Enzyme Inhibition Studies
| Enzyme Target | Compound Concentration | Inhibition Percentage |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | 10 µM | 75% |
| Protein Kinase B (AKT) | 5 µM | 60% |
| Topoisomerase I | 20 µM | 50% |
Agricultural Applications
Use in Agriculture:
Isoquinoline alkaloids, including derivatives like this compound, have been explored for their growth-promoting effects on plants. This application is particularly relevant in developing natural pesticides or growth enhancers.
Case Study: Growth-Promoting Effects
Research on alkaloids from Macleaya cordata demonstrated their efficacy in promoting plant growth and controlling pests, indicating a potential role for isoquinoline derivatives in sustainable agriculture .
Industrial Applications
Dyes and Pigments Production:
The compound is also employed in the production of dyes and pigments due to its stable aromatic structure. Its derivatives can be synthesized for use in various industrial chemical processes.
Table 2: Industrial Applications
| Application | Compound Used | Description |
|---|---|---|
| Dyes | This compound | Used as a precursor for synthetic dyes |
| Pigments | Isoquinoline Derivatives | Provides color stability and vibrancy |
Mechanism of Action
The mechanism of action of 7-Isopropoxyisoquinoline involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Notes:
- Electron Donation: Methoxy and isopropoxy groups donate electrons via resonance, while chloro and bromo groups withdraw electrons, altering the isoquinoline ring’s electrophilicity .
- Solubility : Polar substituents (e.g., -OH) enhance aqueous solubility, whereas bulky alkoxy groups (e.g., isopropoxy) may increase lipophilicity, impacting pharmacokinetic properties .
Biological Activity
7-Isopropoxyisoquinoline is a synthetic compound belonging to the isoquinoline class of alkaloids, which are known for their diverse biological activities. Isoquinolines have been extensively studied for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an isoquinoline backbone with an isopropoxy group at the 7-position, which influences its biological interactions and pharmacological properties.
Anticancer Activity
Research has indicated that isoquinoline derivatives exhibit significant anticancer properties. A study highlighted that certain isoquinoline compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .
Table 1: Anticancer Activity of Isoquinoline Derivatives
Antimicrobial Properties
Isoquinolines have demonstrated antimicrobial activities against various pathogens. For instance, studies have shown that isoquinoline alkaloids possess inhibitory effects against bacteria and fungi, making them potential candidates for developing new antibiotics .
Table 2: Antimicrobial Activity of Isoquinoline Compounds
Anti-inflammatory Effects
The anti-inflammatory properties of isoquinolines are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Research has shown that these compounds can reduce inflammation in various models, suggesting their potential in treating inflammatory diseases .
Case Study 1: Efficacy in Cancer Treatment
A clinical trial investigated the efficacy of a novel isoquinoline derivative in patients with advanced breast cancer. The study reported a significant reduction in tumor size among participants treated with the compound compared to a control group, highlighting its potential as an effective therapeutic agent .
Case Study 2: Antibiotic Development
In another study, researchers explored the antibacterial effects of various isoquinoline derivatives against resistant strains of bacteria. The results indicated that certain derivatives exhibited potent activity against multidrug-resistant strains, paving the way for new antibiotic therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
